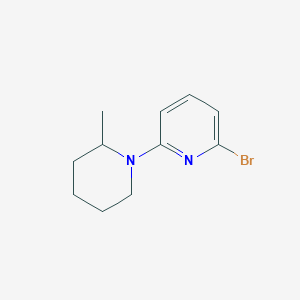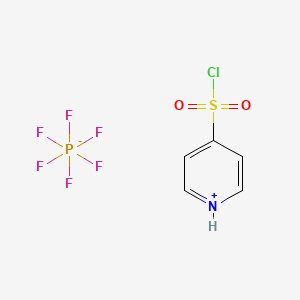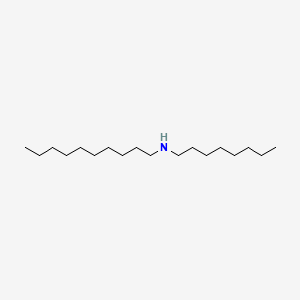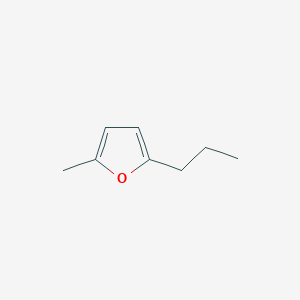
5-(Tributylstannyl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tributylstannyl)pyridine-3-carbaldehyde: is an organotin compound with the molecular formula C18H31NOSn It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a tributylstannyl group, and the 3-position is substituted with a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)pyridine-3-carbaldehyde typically involves the stannylation of pyridine derivatives. One common method is the reaction of pyridine-3-carbaldehyde with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-(Tributylstannyl)pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tributylstannyl group can participate in Stille cross-coupling reactions, where it is replaced by various organic groups in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Palladium catalysts are typically used in Stille cross-coupling reactions.
Major Products:
Oxidation: 5-(Tributylstannyl)pyridine-3-carboxylic acid.
Reduction: 5-(Tributylstannyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the organic group introduced.
Applications De Recherche Scientifique
Chemistry: 5-(Tributylstannyl)pyridine-3-carbaldehyde is used as a building block in organic synthesis. Its stannyl group allows for versatile modifications through cross-coupling reactions, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: While specific biological applications are not well-documented, compounds with similar structures are often explored for their potential biological activity. The aldehyde group can be used to form Schiff bases, which are known for their biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these compounds.
Mécanisme D'action
The mechanism of action of 5-(Tributylstannyl)pyridine-3-carbaldehyde primarily involves its reactivity due to the presence of the aldehyde and stannyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the stannyl group can undergo transmetalation in cross-coupling reactions. These reactions allow the compound to act as an intermediate in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3-Methyl-5-(tributylstannyl)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 5-Chloro-3-(tributylstannyl)pyridine
Comparison: 5-(Tributylstannyl)pyridine-3-carbaldehyde is unique due to the presence of both an aldehyde and a stannyl group on the pyridine ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds that may only have one functional group. The presence of the aldehyde group provides additional reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C18H31NOSn |
|---|---|
Poids moléculaire |
396.2 g/mol |
Nom IUPAC |
5-tributylstannylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
Clé InChI |
JZRSFXHYBYDTDV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)





![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)



![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050004.png)
![(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12050010.png)

